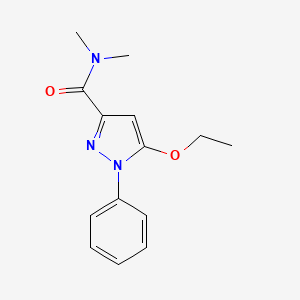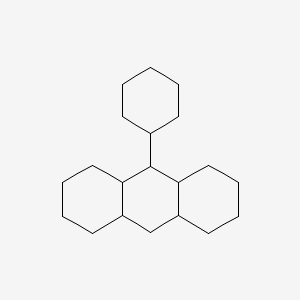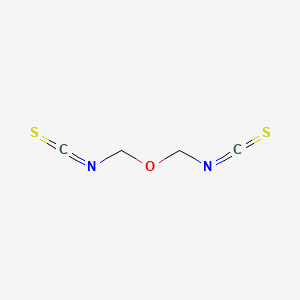
Ether, bis(isothiocyanomethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, bis(isothiocyanomethyl) is a chemical compound with the molecular formula C₄H₄N₂OS₂. It is also known as isothiocyanato(isothiocyanatomethoxy)methane. This compound contains two isothiocyanate groups attached to a central ether linkage, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .
Chemical Reactions Analysis
Types of Reactions
Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thioureas, carbamates, and dithiocarbamates.
Scientific Research Applications
Ether, bis(isothiocyanomethyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science .
Mechanism of Action
The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(1-isothiocyanatoethyl) ether
- Bis(2-isothiocyanatoethyl) ether
- Bis(3-isothiocyanatopropyl) ether
Uniqueness
Ether, bis(isothiocyanomethyl) is unique due to its specific structure, which includes two isothiocyanate groups attached to a central ether linkage. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the isothiocyanate groups makes it particularly useful in applications requiring the modification of biological molecules .
Properties
CAS No. |
63918-92-3 |
|---|---|
Molecular Formula |
C4H4N2OS2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
isothiocyanato(isothiocyanatomethoxy)methane |
InChI |
InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2 |
InChI Key |
HKNQJEYPYMYISH-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C=S)OCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


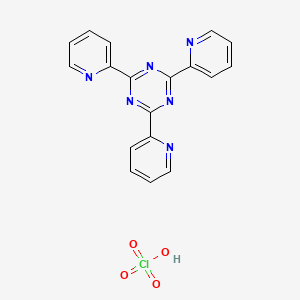

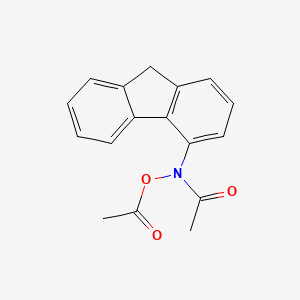

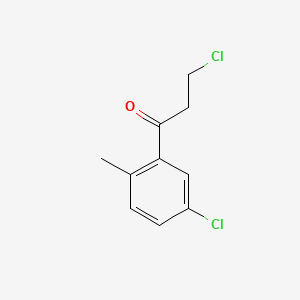
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
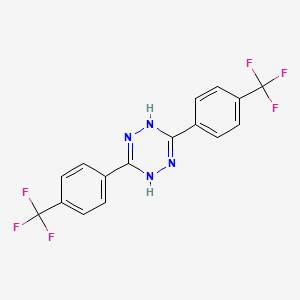
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
